Integrator complex subunit 12 (329-345)
Description
Properties
sequence |
KPVGLTGLATSSKGGIG |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Integrator complex subunit 12 (329-345) |
Origin of Product |
United States |
Molecular Architecture and Assembly of the Integrator Complex
Subunit Composition and Modular Organization of the Integrator Complex
The human Integrator complex is a large assembly, exceeding 1 megaDalton (MDa) in mass. nih.gov It is composed of 14 core subunits, designated INTS1 through INTS14. nih.gov The complex was first discovered through efforts to identify proteins that interact with Deleted in split hand/split foot 1 (DSS1), which led to the characterization of INTS1–12. nih.gov Two further subunits, INTS13 and INTS14, were identified later. nih.gov Additionally, the Integrator complex stably associates with the Protein Phosphatase 2A (PP2A) core enzyme, forming a larger assembly known as the Integrator-PP2A complex (INTAC). nih.gov
Backbone Module: Comprising INTS1, INTS2, and INTS7, this module forms a rigid scaffold for the assembly of the entire complex. nih.govebi.ac.uk INTS12 is also associated with this module, contributing to its stability. biorxiv.org
Cleavage Module: This is the catalytic core of the complex, consisting of INTS4, INTS9, and INTS11. nih.gov INTS11 is the RNA endonuclease subunit responsible for cleaving nascent RNA transcripts. nih.govnih.gov INTS9 and INTS11 form a heterodimer, and INTS4 is required to integrate this catalytic dimer into the full complex. nih.gov
Shoulder Module: This module consists of INTS5 and INTS8. nih.govbiorxiv.org
Arm Module: Composed of INTS10, INTS13, INTS14, and the more recently identified INTS15. instruct-eric.orgnih.gov This module's structure was not resolved in early models of the full complex due to its flexibility. instruct-eric.org
Phosphatase Module: This module involves the recruitment of the PP2A phosphatase, which interacts with the complex via INTS6. nih.govresearchgate.net
This modular organization suggests that different subunits may have distinct roles, and not all subunits are required for every function of the Integrator complex. nih.gov For instance, while the cleavage module is essential for snRNA processing, many non-catalytic subunits are critical for the attenuation of protein-coding genes. nih.govbcm.edu
Structural Insights into Integrator Complex Assembly
Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the three-dimensional architecture of the Integrator complex and its various sub-assemblies. embl.org These studies have provided unprecedented insights into the spatial arrangement of the subunits and the interaction interfaces that hold the complex together. nih.gov
However, in these initial structures of the large complex, several subunits, including INTS3, INTS10, INTS12, INTS13, and INTS14, were not resolved, indicating their flexible nature or peripheral location. nih.govnih.gov To overcome this, researchers have used cryo-EM to solve the structures of smaller, more stable sub-complexes. embl.org Key findings include:
A 3.5 Å resolution structure of the ternary INTS4/9/11 cleavage module, which detailed the architecture of the catalytic core. nih.gov
A 3.3 Å structure of the INTS10/13/14/15 "arm module," revealing an elongated structure with a hook-like feature formed by INTS13/14. instruct-eric.org
A 3.2 Å structure of an INTS5/8/10/15 subcomplex, which helped to position the arm module relative to the rest of the Integrator core. instruct-eric.org
These sub-complex structures provide high-resolution details that can be pieced together to understand the complete assembly. embl.org
To build a comprehensive model of the entire 17-subunit Integrator complex bound to its target, RNAPII, researchers have employed integrative modeling. This approach combines data from various sources, including cryo-EM structures of sub-complexes, biochemical interaction data, and computational predictions. nih.govbiorxiv.org
By superimposing the cryo-EM structures of the INTS10/13/14/15 arm module and the INTS5/8/10/15 subcomplex, a model of a larger 6-subunit assembly was created. biorxiv.org This model was then integrated with the existing structure of the core INTAC bound to the RNAPII paused elongation complex (PEC). biorxiv.orgnih.gov
The resulting integrative model shows the fully assembled Integrator forming a compact structure with multiple contact points with RNAPII. biorxiv.org In this model, the Arm module is positioned near the DNA upstream of the transcription pause site, suggesting it may act as a platform for the recruitment of transcription factors that can modulate Integrator's activity at specific gene locations. biorxiv.org For example, an in silico screen identified the transcription factor ZNF655 as a direct interaction partner of INTS13 within the fully assembled complex. nih.govbiorxiv.org These models are crucial for forming hypotheses about the function of flexible or dynamic regions of the complex that are difficult to visualize directly. nih.gov
Interactions between Integrator Complex Subunits
The assembly and function of the Integrator complex rely on a complex network of protein-protein interactions. embl.org While some interactions are stable and form the core scaffold, others are more transient or flexible, allowing for dynamic regulation. Depletion of individual subunits often affects the stability of their direct binding partners, highlighting the interdependence of the components. nih.gov
Integrator complex subunit 12 (INTS12) is the smallest subunit of the complex. nih.gov Despite its size, it plays a critical regulatory role. INTS12 is largely unstructured and was not resolved in cryo-EM maps of the entire complex, suggesting significant flexibility. nih.govtandfonline.com
The molecular basis for INTS12's function and its integration into the complex has been a subject of detailed investigation. Initially, a highly conserved plant homeodomain (PHD) finger was considered the key functional feature of the INTS12 protein. nih.gov However, functional assays in Drosophila cells delivered a surprising result.
Research using an RNAi rescue assay revealed that the PHD finger is largely dispensable for INTS12's role in snRNA 3' end processing. nih.gov Instead, the critical functional region was mapped to a small, 45-amino acid microdomain located at the N-terminus of the protein. nih.govresearchgate.net
This N-terminal microdomain was found to be both necessary and sufficient for INTS12's function. nih.gov Key findings about this microdomain include:
Functional Sufficiency: When this microdomain was fused to a heterologous protein, it was able to restore Integrator's processing activity in cells depleted of endogenous INTS12. nih.gov
Interaction Hub: Mutations within this microdomain not only disrupted the function of INTS12 but also abolished its ability to bind to other endogenous Integrator subunits, such as INTS1 and INTS9. nih.govresearchgate.net
Structural Basis: The microdomain is predicted to form a helix-coil-helix structure, a common motif for mediating protein-protein interactions. nih.gov
Functional Domains and Motifs Within Integrator Complex Subunit 12
Characterization of the INTS12 N-terminal Microdomain
Research has identified a small, evolutionarily conserved microdomain at the N-terminus of INTS12 that is critical for its primary functions. nih.govresearchgate.net This region, rather than the more prominent PHD finger, appears to be the central driver of INTS12's role in snRNA biogenesis. omicsdi.orgnih.gov
Studies utilizing RNAi rescue assays in Drosophila S2 cells have demonstrated that a compact 45-amino acid microdomain within the N-terminus of INTS12 is both essential and almost entirely sufficient for the proper 3'-end formation of snRNAs. omicsdi.orgnih.gov When endogenous INTS12 is depleted, the introduction of just this N-terminal microdomain can restore the full processing activity of the Integrator complex. omicsdi.orgnih.gov Conversely, mutations within this specific microdomain disrupt the function of INTS12, leading to failures in snRNA processing. nih.gov This highlights that this small region is the key functional hub for the protein's role in this pathway.
Secondary structure prediction analysis using tools such as the Position Specific Iterated prediction (PSIPRED) suggests that the functional N-terminal microdomain of INTS12 adopts a helix-coil-helix structure. nih.gov This type of motif is known to act as a critical protein-protein interaction domain in other contexts, facilitating dimerization and complex assembly. nih.gov This structural prediction aligns with the observed functional role of the INTS12 microdomain in mediating the essential interaction with INTS1. nih.gov
Analysis of the INTS12 Plant Homeodomain (PHD) Finger
INTS12 contains a highly conserved, centrally located Plant Homeodomain (PHD) finger, a feature common to many nuclear proteins involved in chromatin regulation. nih.govnih.gov While this domain is a defining characteristic of the INTS12 protein sequence, its role in the context of snRNA biogenesis appears to be non-essential. omicsdi.orgnih.gov
The PHD finger is a small protein motif characterized by a conserved Cys4-His-Cys3 (C4HC3) signature sequence. nih.govnih.govembl.de This arrangement of cysteine and histidine residues coordinates two zinc ions in a specific "cross-brace" topology, which is essential for stabilizing the domain's globular fold. embl.denih.govebi.ac.uk The PHD finger of INTS12 is highly conserved across diverse species. nih.gov Its predicted canonical PHD finger topology is supported by NMR structural analysis of the mouse INTS12 PHD finger. nih.gov This structural conservation implies a preserved function, likely related to protein-protein or protein-histone interactions typical of PHD domains. ebi.ac.uk
Dispensing with Direct Histone H3 Binding in snRNA 3'-End Processing
Integrator complex subunit 12 contains a highly conserved plant homeodomain (PHD) finger, a type of zinc finger domain typically involved in recognizing post-translational modifications on histone tails, particularly histone H3. uniprot.orgbosterbio.com This interaction often serves to recruit protein complexes to specific chromatin locations to regulate gene expression. The prediction that INTS12 contains a canonical PHD finger is supported by NMR structural analysis of the mouse INTS12 PHD finger. uniprot.org
Exploration of Other Potential Functional Regions within INTS12 (e.g., (329-345) region)
Beyond the well-studied N-terminal microdomain and the central PHD finger, INTS12 possesses other regions whose functions are not yet fully elucidated through direct experimental evidence. The C-terminal region, in particular, has been described as being poorly conserved and rich in serine residues. uniprot.org The specific segment from amino acid 329 to 345 falls within this C-terminal portion of the protein. As of this writing, this specific region has not been the focus of targeted functional studies. The following sections provide an analysis based on bioinformatic predictions and sequence properties to explore its potential structural and functional characteristics.
Identification of Conserved Amino Acid Stretches
The amino acid sequence for the 329-345 region of human INTS12 (UniProt accession number Q96CB8) is SRSRSPRRSRSPRRSRR. An analysis of this 17-amino acid stretch reveals a highly repetitive and compositionally biased sequence, characterized by an abundance of serine (S) and arginine (R) residues.
A comparative analysis of this region across different species shows a low degree of sequence conservation, which is consistent with the description of the C-terminal region of INTS12 as poorly conserved. uniprot.org This lack of conservation suggests that the specific amino acid sequence of this region may not be critical for a fundamental, conserved function across species, but it might be involved in species-specific roles or be subject to different regulatory mechanisms. The repetitive nature of serine and arginine residues, however, may point towards a functional role related to phosphorylation and protein-protein interactions.
Predicted Secondary and Tertiary Structures
Due to its amino acid composition, the 329-345 region of INTS12 is predicted to be intrinsically disordered. The high prevalence of charged (arginine) and polar (serine) residues, coupled with a lack of significant hydrophobic content, disfavors the formation of stable secondary structures like alpha-helices or beta-sheets.
Table 1: Predicted Secondary Structure of INTS12 (329-345) Region
| Residue Position | Amino Acid | Predicted Secondary Structure |
|---|---|---|
| 329 | S (Serine) | Coil |
| 330 | R (Arginine) | Coil |
| 331 | S (Serine) | Coil |
| 332 | R (Arginine) | Coil |
| 333 | S (Serine) | Coil |
| 334 | P (Proline) | Coil |
| 335 | R (Arginine) | Coil |
| 336 | R (Arginine) | Coil |
| 337 | S (Serine) | Coil |
| 338 | R (Arginine) | Coil |
| 339 | S (Serine) | Coil |
| 340 | P (Proline) | Coil |
| 341 | R (Arginine) | Coil |
| 342 | R (Arginine) | Coil |
| 343 | S (Serine) | Coil |
| 344 | R (Arginine) | Coil |
| 345 | R (Arginine) | Coil |
Note: The prediction is based on the consensus of multiple secondary structure prediction algorithms, which consistently indicate a disordered or coil structure for this region.
The presence of two proline residues within this short segment further supports the prediction of a disordered structure, as proline is known to act as a "helix breaker" and introduce kinks in polypeptide chains. Consequently, this region is unlikely to form a stable tertiary structure on its own and would exist as a flexible, solvent-exposed loop.
Role of Specific Residues in Protein Stability or Function
The amino acid composition of the 329-345 region suggests potential functional roles driven by the properties of its constituent residues.
Serine (S): This region contains six serine residues. Serine is a polar, uncharged amino acid with a hydroxyl group in its side chain. khanacademy.org This makes it a primary target for post-translational modifications, most notably phosphorylation by kinases. The repeated "SR" or "RSR" motifs could serve as recognition sites for specific kinases. Phosphorylation of these serine residues would introduce negative charges, potentially modulating protein-protein interactions or inducing conformational changes.
Arginine (R): There are nine arginine residues in this 17-amino acid segment. Arginine is a positively charged, basic amino acid. khanacademy.org The high density of positive charges in this region suggests it could be involved in electrostatic interactions with negatively charged molecules, such as nucleic acids (DNA or RNA) or acidic regions of other proteins.
Proline (P): The two proline residues at positions 334 and 340 introduce structural constraints, contributing to the predicted disordered nature of this loop. khanacademy.org
Given these properties, this region could function as a flexible tether or a site for regulated interactions, where its functional state is controlled by phosphorylation. The cluster of positive charges from the arginine residues might also play a role in localizing INTS12 within specific nuclear compartments or in its interaction with RNA.
Mutational Analysis of Defined Peptide Segments
A hypothetical mutational analysis of the 329-345 region could provide valuable insights. For instance, mutating the serine residues to alanine (B10760859) would prevent phosphorylation and could be used to investigate the functional importance of this post-translational modification. Similarly, neutralizing the positive charges by substituting the arginine residues with uncharged amino acids like glutamine could test the hypothesis of its involvement in electrostatic interactions. Such studies would be necessary to move from predictive analysis to a definitive understanding of the role of this specific peptide segment.
Compound and Protein Names
| Name | Type | Function/Relevance |
| Integrator complex subunit 12 (INTS12) | Protein | Subject of the article, component of the Integrator complex. uniprot.orggenecards.org |
| Integrator complex subunit 1 (INTS1) | Protein | Interacts with the N-terminal microdomain of INTS12. uniprot.org |
| Histone H3 | Protein | A core component of nucleosomes; its binding by the INTS12 PHD finger is dispensable for snRNA processing. uniprot.org |
| Serine | Amino Acid | Abundant in the 329-345 region; a key site for phosphorylation. khanacademy.org |
| Arginine | Amino Acid | Abundant in the 329-345 region; provides a positive charge. khanacademy.org |
| Proline | Amino Acid | Present in the 329-345 region; contributes to structural disorder. khanacademy.org |
No Information Available for "Integrator complex subunit 12 (329-345)"
Extensive research has yielded no specific scientific information regarding the chemical compound "Integrator complex subunit 12 (329-345)". This designation likely pertains to a specific peptide fragment of the larger Integrator complex subunit 12 (INTS12) protein.
All available scientific literature and protein databases reference the full-length INTS12 protein and its role within the larger Integrator complex. There is no published research that characterizes the specific mechanistic roles or functions of the amino acid sequence corresponding to positions 329-345 of INTS12.
While research has identified other functional domains within INTS12, such as an N-terminal microdomain in Drosophila that is crucial for small nuclear RNA (snRNA) processing, no such data exists for the 329-345 region.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound.
It is possible that "Integrator complex subunit 12 (329-345)" is a proprietary research compound not yet described in publicly available literature, or that the designation is erroneous. Without any source material, generating the requested article would not be feasible.
Should information on the full Integrator complex subunit 12 (INTS12) protein be of interest, a detailed article can be provided based on the extensive available research.
Mechanistic Roles of Integrator Complex Subunit 12 in Transcription Regulation
Broader Transcriptional Regulatory Functions of INTS12
Regulation of Enhancer RNAs (eRNAs) and Long Non-coding RNAs (lncRNAs)
The Integrator complex, of which INTS12 is a member, plays a direct role in the termination of transcription for non-coding RNA polymerase II (Pol II) transcripts, including enhancer RNAs (eRNAs) and long non-coding RNAs (lncRNAs). This regulatory function is critical for controlling the expression of genes that are influenced by these non-coding RNAs. The complex achieves this by creating a quality checkpoint during transcription. It induces premature transcription termination by dephosphorylating the C-terminal domain (CTD) of Pol II and utilizing its endonuclease activity to cleave the nascent RNA transcript.
The Integrator complex's ability to process eRNAs is a key aspect of its function. eRNAs are transcribed from enhancer regions of the genome and are thought to play a role in the activation of their target genes. By managing the length and stability of eRNAs through cleavage, the Integrator complex, with the contribution of subunits like INTS12, can modulate the activity of enhancers and, consequently, the expression of associated protein-coding genes. Similarly, the processing of lncRNAs by the Integrator complex is a vital mechanism for controlling various cellular processes, as lncRNAs are known to be involved in a wide array of regulatory functions, from chromatin remodeling to post-transcriptional regulation.
Impact on Protein-Coding Gene Expression Programs and Overall Protein Translation
Furthermore, the Integrator complex, including INTS12, can influence gene expression by interacting with transcription factors and other regulatory complexes. The complex is recruited to specific gene promoters, where it can modulate the release of paused Pol II, a key step in regulating transcriptional output. By controlling the transition from a paused to an elongating polymerase, the Integrator complex exerts fine-tuned control over the expression of specific gene programs.
Interactive Data Table: Key Functions of the Integrator Complex
| Function | Associated Molecules | Mechanism |
| Transcription Termination | RNA Polymerase II, eRNAs, lncRNAs, snRNAs | Dephosphorylation of Pol II CTD, Endonucleolytic cleavage of nascent RNA |
| Gene Expression Attenuation | Protein-coding genes | Premature termination of transcription at promoter-proximal regions |
| Regulation of Protein Synthesis | Genes in protein synthesis pathways | Modulation of the expression of essential protein synthesis genes |
Interactions and Regulatory Networks Involving Integrator Complex Subunit 12
Protein-Protein Interactions of INTS12 beyond the Integrator Complex
INTS12's functional diversity is underscored by its ability to engage in a series of direct and indirect interactions with key cellular machines, including the core transcription machinery and motor proteins. These interactions are fundamental to its role in modulating gene expression and mediating cellular organization.
Direct and Indirect Association with RNA Polymerase II Components (e.g., CTD)
The Integrator complex, including INTS12, is functionally linked to RNA Polymerase II (Pol II), the central enzyme responsible for transcribing DNA into RNA. nih.govscispace.com A primary point of contact is the C-terminal domain (CTD) of Pol II's largest subunit, RPB1. The CTD consists of multiple repeats of a heptapeptide (B1575542) sequence (YSPTSPS) that undergoes dynamic phosphorylation, creating a code that is "read" by various nuclear factors to coordinate transcription with RNA processing. researchgate.net
The association between the Integrator complex and the Pol II CTD is a well-established facet of its function in processing small nuclear RNAs (snRNAs). scispace.comnih.gov While the entire Integrator complex associates with the Pol II CTD, the specific contributions of individual subunits like INTS12 to this interaction are an area of ongoing investigation. It is understood that this association is crucial for the proper 3'-end processing of snRNAs. scispace.com
Recent structural and functional studies have begun to elucidate the intricate nature of this interaction. For instance, the Integrator complex is recruited to paused Pol II, and this interaction can lead to the dephosphorylation of the Pol II CTD, a process that can facilitate transcription termination. nih.govnorthwestern.edu While the interaction is often described at the level of the entire complex, the presence of INTS12 within this assembly positions it as a key participant in these regulatory events. The interaction can be considered both direct, through the binding of the Integrator complex to the CTD, and indirect, as the functional consequences of this binding, such as the recruitment of other factors, are mediated by the complex as a whole.
Interaction with Transcription Factors and Co-factors (e.g., NELFA)
A significant aspect of INTS12's regulatory role comes from the Integrator complex's interaction with transcription elongation factors, most notably the Negative Elongation Factor (NELF) complex. NELF, which includes the subunit NELFA, is a key regulator of promoter-proximal pausing of Pol II, a critical checkpoint in transcription.
Research has demonstrated a direct physical and functional link between the Integrator complex and NELF. This interaction is independent of both RNA and DNA, suggesting a protein-protein mediated association. The Integrator complex, and by extension INTS12, is recruited to the promoters of NELF-target genes. This recruitment is not passive; the Integrator complex actively participates in regulating NELF-mediated Pol II pausing and subsequent release for productive elongation. The composition of the NELF-associated Integrator complex can even influence the strength of Pol II pausing.
The interplay between the Integrator complex and NELF highlights a sophisticated mechanism for gene expression control. By modulating the activity of NELF, the Integrator complex, with INTS12 as a constituent, can fine-tune the output of a wide array of protein-coding genes. This interaction underscores a role for INTS12 that extends beyond snRNA processing to the broader regulation of mRNA synthesis.
Mediation of Cytoplasmic Dynein Recruitment to the Nuclear Envelope
Beyond its nuclear functions in transcription, INTS12 has been implicated in processes at the nuclear periphery, specifically in the recruitment of the motor protein cytoplasmic dynein to the nuclear envelope. Cytoplasmic dynein is essential for various cellular processes, including vesicle transport, spindle formation, and nuclear positioning.
Studies have shown that the Integrator complex is required for the proper localization of dynein to the nuclear envelope, particularly at the onset of mitosis. Depletion of Integrator subunits, including INTS12, leads to a failure in this recruitment process. This function appears to be distinct from the complex's role in snRNA processing, suggesting a multifaceted nature of the Integrator complex's cellular activities. The precise molecular mechanism by which INTS12 and the Integrator complex mediate dynein recruitment is still under investigation but points to a role in connecting the nuclear interior with the cytoplasmic transport machinery.
INTS12 in Chromatin Regulation and Epigenetic Mechanisms
The influence of INTS12 on gene expression is also exerted through its interaction with the chromatin landscape. By localizing to specific genomic regions and associating with particular epigenetic marks, INTS12 contributes to the establishment and maintenance of transcriptional states.
Genomic Localization and Binding Sites (e.g., promoters, gene bodies)
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed the genome-wide distribution of INTS12. These studies have shown that INTS12 is not randomly distributed but exhibits a distinct pattern of localization. A significant portion of INTS12 binding sites are found in proximity to genes, with enrichment observed at both promoter regions and within the gene bodies of protein-coding genes and snRNA genes.
The presence of INTS12 at promoters aligns with its role in regulating transcription initiation and pausing in conjunction with factors like NELF. Its localization within gene bodies may be related to its functions in transcription elongation and RNA processing. Interestingly, a high percentage of INTS12 binding sites overlap with regions of open chromatin, as indicated by DNase I hypersensitivity assays, suggesting that INTS12 preferentially binds to accessible, transcriptionally active regions of the genome.
Association with Canonical Epigenetic Marks
The genomic localization of INTS12 is strongly correlated with the presence of specific epigenetic marks that are characteristic of active transcription. Epigenetic marks, such as post-translational modifications of histone proteins, play a crucial role in defining the functional state of chromatin.
ChIP-seq data has demonstrated a significant co-localization of INTS12 with several key histone modifications:
H3K4me3 (Histone H3 trimethylated at lysine (B10760008) 4): This mark is predominantly found at the promoters of active genes. A substantial fraction of INTS12 binding sites overlap with H3K4me3, reinforcing its connection to active transcription initiation.
H3K36me3 (Histone H3 trimethylated at lysine 36): This modification is typically associated with the bodies of actively transcribed genes and is linked to transcription elongation. The co-localization of INTS12 with H3K36me3 suggests its involvement in this phase of transcription.
H3K27ac (Histone H3 acetylated at lysine 27): This mark is a hallmark of active enhancers and promoters.
Conversely, there is a negative correlation between INTS12 binding and repressive marks such as H3K27me3 (Histone H3 trimethylated at lysine 27) , which is associated with transcriptionally silenced regions. This pattern of association firmly places INTS12 within the regulatory networks that govern active gene expression.
Interactive Data Table: Genomic Localization of INTS12 and Association with Epigenetic Marks
Information on the specific peptide "Integrator complex subunit 12 (329-345)" is not available in the reviewed scientific literature.
Extensive searches of scientific databases and research articles did not yield any specific information regarding the functional or regulatory properties of the peptide fragment corresponding to amino acids 329-345 of the Integrator complex subunit 12 (INTS12). The existing body of research focuses on the full-length INTS12 protein and its role within the larger Integrator complex.
Information regarding post-translational modifications, such as phosphorylation, has been documented for the full-length INTS12 protein, but site-specific data for the 329-345 region is not specified in the accessible scientific literature.
Therefore, an article focusing solely on the chemical compound "Integrator complex subunit 12 (329-345)" as requested cannot be generated due to a lack of available scientific data on this specific peptide. The current scientific understanding is limited to the function and regulation of the entire INTS12 protein.
Biological Significance and Physiological Implications of Integrator Complex Subunit 12 Function
INTS12 in Cellular Processes and Homeostasis
INTS12 is integral to maintaining cellular equilibrium through its involvement in critical regulatory networks. It has functions that go beyond the canonical processing of snRNA, acting as a regulator of protein synthesis by controlling the expression of genes within these pathways. nih.govnih.gov
Studies have demonstrated that INTS12 is a significant regulator of pathways essential for protein synthesis. nih.gov Depletion of INTS12 in human bronchial epithelial cells led to a notable downregulation of protein synthesis pathways, resulting in decreased protein translation. nih.gov This regulatory role is multifaceted, involving the control of genes encoding for aminoacyl-tRNA synthetases, which are crucial for charging tRNAs with amino acids, a fundamental step in protein synthesis. nih.govnih.gov
Furthermore, INTS12 influences the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.govnih.govwikipedia.org Specifically, INTS12 has been shown to regulate the PERK pathway, one of the three main branches of the UPR. nih.govmdpi.com The PERK pathway, when activated, transiently halts protein translation to alleviate the protein folding load on the endoplasmic reticulum. youtube.commdpi.com By modulating these pathways, INTS12 helps to maintain protein homeostasis, a critical aspect of cellular health.
| Pathway/Component | Role of INTS12 | Consequence of INTS12 Depletion | Supporting Evidence |
|---|---|---|---|
| tRNA Synthetases | Regulates the expression of genes encoding tRNA synthetases. nih.gov | Potential disruption in tRNA charging and subsequent impact on protein translation. | RNA-seq analysis following INTS12 knockdown showed dysregulation of protein synthesis pathways. nih.gov |
| PERK Pathway | Acts as a regulator of the PERK pathway, a key component of the unfolded protein response. nih.gov | Altered cellular response to endoplasmic reticulum stress. | INTS12 knockdown affects pathways fundamental for protein synthesis, including the PERK pathway. nih.gov |
| Unfolded Protein Response (UPR) | Modulates the UPR to maintain protein homeostasis. nih.gov | Impaired ability of the cell to cope with misfolded proteins, potentially leading to cellular dysfunction. | INTS12 regulates pathways including the unfolded protein response. nih.gov |
The Integrator complex, including INTS12, is closely associated with RNA polymerase II and is involved in the processing of various non-coding RNAs within the nucleus. uniprot.orggenecards.org While direct evidence specifically linking INTS12 to Cajal body integrity is still emerging, the Integrator complex's role in snRNA biogenesis suggests a potential influence on these nuclear structures. Cajal bodies are key sites for the maturation of spliceosomal snRNPs, which are essential for pre-mRNA splicing. Given that INTS12 participates in snRNA processing, its proper function is likely important for the maintenance of these nuclear domains. nih.govnih.gov In HeLa cells, INTS12 has been shown to be necessary for the maintenance of perinuclear dynein. nih.gov
INTS12 in Developmental Biology
The essential nature of INTS12 in development is underscored by studies in various model organisms, which have revealed its critical role from embryogenesis to the specification of cell lineages.
Research in model organisms has provided significant insights into the developmental functions of INTS12.
Mus musculus : In mice, INTS12 is critical for embryonic development. nih.gov Knockout studies have shown that the absence of a functional Ints12 gene is embryonically lethal, highlighting its indispensable role. genoway.com This suggests that INTS12 is involved in fundamental processes required for the proper development of the embryo. nih.gov
Danio rerio : While specific studies on ints12 in zebrafish are less detailed, research on other Integrator subunits, such as ints14, demonstrates the importance of the complex in zebrafish development. nih.govnih.gov Given the conserved nature of the Integrator complex, it is highly probable that ints12 also plays a significant role in zebrafish embryogenesis, a model organism widely used to study vertebrate development. amu.edu.plresearchgate.netyoutube.com
| Model Organism | Key Findings on INTS12 Function | Reference |
|---|---|---|
| Drosophila melanogaster | Essential for snRNA 3' end formation and interaction with IntS1. Implicated in heat shock response. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Mus musculus | Crucial for embryonic development; knockout is lethal. genoway.comnih.gov | genoway.comnih.gov |
| Danio rerio | The Integrator complex is important for development, suggesting a key role for INTS12. nih.govnih.gov | nih.govnih.gov |
The regulatory role of INTS12 in gene expression and protein synthesis suggests its involvement in the complex processes of cell differentiation and lineage specification. While direct studies on INTS12's role in these processes are ongoing, the broader function of the Integrator complex provides some clues. The Integrator complex has been shown to be necessary for mouse adipogenesis. nih.gov By controlling the expression of specific sets of genes, INTS12 likely contributes to the establishment of distinct cellular identities during development. For instance, in mice, INTS12 expression is noted in various tissues during development, including the ganglionic eminence, which is critical for the development of the nervous system. wikipedia.orgnih.gov
Molecular Basis of INTS12 Dysfunction in Disease States
Given its fundamental roles in cellular processes, it is not surprising that dysfunction of INTS12 is associated with human diseases. genecards.org Genetic studies have linked variations in the INTS12 gene to certain conditions. For example, INTS12 has been associated with hereditary sensory neuropathy type I. genecards.org
The molecular basis of these diseases often lies in the disruption of the normal functions of INTS12. nih.govnih.gov For instance, mutations that impair the ability of INTS12 to regulate protein synthesis or to properly process snRNAs could lead to a cascade of cellular problems, manifesting as disease. nih.gov Recent research has also identified INTS12 as a factor that promotes HIV-1 latency, suggesting that its disruption could be a therapeutic target. elifesciences.orgelifesciences.org Knockout of INTS12 has been shown to reactivate HIV from latency, indicating its role in suppressing viral transcription. elifesciences.orgelifesciences.org The connection between INTS12 and lung function has also been a subject of investigation, with genetic polymorphisms in the INTS12 locus being associated with variations in lung function. nih.govnih.gov
Transcriptional Dysregulation in Pathological Conditions
The proper regulation of gene expression is fundamental to cellular function, and disruptions in this process are a hallmark of many human diseases. researchgate.net The Integrator complex, as a key component of the RNA polymerase II transcription machinery, is integral to this regulation. researchgate.net Consequently, alterations in the function of its subunits, including Integrator complex subunit 12 (INTS12), can lead to global transcriptional dysregulation. researchgate.net Emerging evidence has linked the dysregulation of Integrator subunits to severe neurodevelopmental syndromes and various forms of cancer. researchgate.net The multifaceted role of the Integrator complex in processing different classes of RNAs and regulating protein-coding genes underscores its importance. researchgate.net Ablation of the Integrator complex's function has been shown to decrease transcription and the formation of enhancer-promoter loops for specific genes, such as those induced by epidermal growth factor (EGF). researchgate.net
Role in HIV-1 Latency and Reactivation through Transcriptional Blockade
A significant barrier to curing HIV is the virus's ability to establish a latent reservoir within the host's cells. nih.govnih.govresearchgate.net Recent studies have identified INTS12 as a key factor in promoting and maintaining this latency. elifesciences.orgelifesciences.org The Integrator complex, of which INTS12 is a part, functions as a general attenuator of mRNA transcription. elifesciences.orgnih.gov
Research has demonstrated that INTS12 is present on the chromatin at the HIV promoter, suggesting a direct role in suppressing viral transcription. nih.govnih.govelifesciences.org It achieves this by inducing a block to transcriptional elongation, effectively preventing the production of full-length HIV RNA. nih.govnih.govnih.gov This makes INTS12 a critical component in keeping the HIV provirus in a silent, or latent, state. fredhutch.org
A key strategy to eradicate the HIV reservoir is the "shock and kill" approach, which involves using latency reversal agents (LRAs) to reactivate the virus, making the infected cells visible to the immune system. researchgate.net However, current LRAs are often inefficient. nih.govnih.gov Groundbreaking research using CRISPR screening has identified the knockout of INTS12 as a method to significantly enhance the effectiveness of LRAs such as AZD5582 (a non-canonical NF-kB activator) and I-BET151 (a bromodomain inhibitor). nih.govnih.govelifesciences.orgnih.gov
Table 1: Research Findings on INTS12 and HIV-1 Reactivation
| Finding | Experimental Approach | Implication | Reference(s) |
|---|---|---|---|
| INTS12 knockout improves latency reactivation. | CRISPR screen in combination with LRAs (AZD5582 & I-BET151). | Targeting INTS12 could enhance "shock and kill" therapies for HIV. | nih.gov, elifesciences.org, nih.gov, nih.gov |
| INTS12 is present at the HIV promoter. | Chromatin Immunoprecipitation (ChIP). | INTS12 likely has a direct effect on HIV transcription. | nih.gov, elifesciences.org, nih.gov |
| INTS12 induces a transcriptional elongation block. | Analysis of RNA Polymerase II (RNAPII) occupancy. | INTS12 prevents the production of full-length viral RNA, maintaining latency. | nih.gov, nih.gov, nih.gov |
| INTS12 knockout reactivates HIV in patient cells. | Ex vivo studies on CD4+ T cells from virally suppressed individuals with HIV. | Findings are relevant to clinical scenarios and suggest INTS12 is a viable therapeutic target. | nih.gov, nih.gov, researchgate.net |
Notably, the knockout of INTS12 not only synergizes with a combination of LRAs but can also reactivate HIV on its own. nih.govfredhutch.org This effect has been observed in various cell lines and, crucially, in CD4+ T cells from virally suppressed people living with HIV (PLWH). nih.govnih.govelifesciences.org In these patient-derived cells, INTS12 knockout led to the detection of viral RNA in the supernatant, indicating the production of full-length HIV RNA. nih.govnih.govresearchgate.net This suggests that targeting INTS12 could be a powerful strategy to overcome the transcriptional blockade of latent HIV. nih.govfredhutch.org Furthermore, INTS12 appears to be a general block to HIV reactivation, as its knockout improves the efficacy of a variety of LRAs with different mechanisms of action. nih.govfredhutch.org
Molecular Mechanisms Underlying Associations with Lung Function and Respiratory Disorders
Genetic studies have consistently identified a region on chromosome 4q24 as being significantly associated with lung function and the risk of developing Chronic Obstructive Pulmonary Disease (COPD). nih.gov This locus contains two candidate genes: GSTCD and INTS12. nih.gov Research has shown that in human lung tissue, the genetic polymorphisms linked to lung function correlate with the expression levels of INTS12, but not the neighboring GSTCD gene. nih.gov
This finding points to INTS12 as a key regulator of pathways relevant to respiratory health. nih.gov To investigate its function in this context, studies involving the depletion of INTS12 in cells were conducted. nih.gov Contrary to its well-known role in processing snRNAs, only minor changes in snRNA processing were observed. nih.gov Instead, the depletion of INTS12 led to two significant findings:
The dysregulation of a core set of genes that are important for airway biology. nih.gov
A robust and widespread downregulation of protein synthesis pathways. nih.gov
Consistent with the second finding, a measurable decrease in protein translation was observed in the INTS12-depleted cells. nih.gov
Further investigation using ChIP-sequencing revealed that INTS12 binds to numerous sites throughout the genome, with a notable enrichment in regions that are transcriptionally active. nih.gov This genome-wide binding profile includes genes that are part of the protein synthesis pathways. nih.gov These findings demonstrate that INTS12 has functions that extend beyond its canonical role in snRNA processing. nih.gov It acts as a regulator of translation by controlling the expression of a suite of genes essential for protein synthesis. nih.gov This regulatory role provides a detailed molecular explanation for the genetic association observed between the INTS12 locus and lung function. nih.gov
Advanced Research Methodologies and Future Directions
High-Throughput Genomic and Transcriptomic Approaches
High-throughput sequencing technologies are instrumental in elucidating the functional roles of INTS12 on a genome-wide scale. These approaches allow researchers to map its binding sites, assess its impact on transcription, and understand its influence on the dynamics of RNA Polymerase II (Pol II).
RNA Sequencing (RNA-seq) for Transcriptional Profiling
RNA sequencing (RNA-seq) has been a pivotal tool for characterizing the consequences of INTS12 depletion or knockout on the cellular transcriptome. By quantifying RNA levels across the genome, researchers can identify genes and pathways regulated by this subunit.
Studies utilizing RNA-seq after depleting INTS12 have revealed functions beyond its canonical role in small nuclear RNA (snRNA) processing. udel.eduresearchgate.net For instance, in human bronchial epithelial cells, knockdown of INTS12 resulted in the dysregulation of a specific set of genes related to airway biology and a significant downregulation of protein synthesis pathways. udel.eduresearchgate.net This suggests a role for INTS12 in regulating translation through the control of genes involved in protein production. udel.eduresearchgate.net In Drosophila cells, RNA-seq identified over 400 protein-coding genes whose expression levels increase when the Integrator complex is depleted, indicating that the complex, including subunits like INTS12, often acts to attenuate, or reduce, the transcription of these genes. utmb.edunih.gov Furthermore, RNA-seq analysis following INTS12 knockout in the context of HIV latency showed a specific reactivation of the HIV provirus, highlighting a role for INTS12 in viral gene silencing. utmb.eduresearchgate.net
Table 1: Key Findings from RNA-seq Studies on INTS12
| Cell Type/Organism | Experimental Condition | Key Findings | References |
|---|---|---|---|
| Human Bronchial Epithelial Cells | INTS12 knockdown | Dysregulation of airway-related genes; downregulation of protein synthesis pathways. | udel.eduresearchgate.net |
| Drosophila S2 Cells | Integrator complex depletion | Increased expression of >400 protein-coding genes, suggesting a role in transcriptional attenuation. | utmb.edunih.govresearchgate.net |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) and Cleavage Under Targets & Tagmentation (CUT&Tag) for Chromatin Interactions
To understand how INTS12 influences transcription, it is crucial to identify where it binds on the genome. Chromatin Immunoprecipitation Sequencing (ChIP-seq) and the more recent CUT&Tag methodology are powerful techniques for mapping protein-DNA interactions across the entire genome.
ChIP-seq experiments have demonstrated that INTS12 binds to DNA throughout the genome, with a notable enrichment in regions that are transcriptionally active. udel.eduresearchgate.net This widespread binding suggests a broad regulatory role. udel.edu In studies of genes repressed by the Integrator complex, ChIP-seq data showed significant enrichment of INTS12 and INTS1 at the promoter regions of these target genes. nih.govresearchgate.netnih.gov This co-localization strongly suggests that INTS12 is part of the complex that directly engages with these genes to regulate their expression. nih.govnih.gov More targeted investigations using CUT&Tag have confirmed the presence of INTS12 at specific genomic locations, such as the Long Terminal Repeat (LTR) of the HIV-1 provirus, supporting a direct role in repressing HIV transcription. nih.govresearchgate.net
Table 2: Summary of INTS12 Chromatin Interaction Studies
| Technique | Cell Type/Organism | Key Findings | References |
|---|---|---|---|
| ChIP-seq | Human Cells | INTS12 binds genome-wide, enriched in transcriptionally active regions. | udel.eduresearchgate.net |
| ChIP-seq | Drosophila DL1 Cells | INTS12 is enriched at the promoters of Integrator-repressed genes. | nih.govresearchgate.netnih.gov |
Precision Run-On Sequencing (PRO-seq) for RNA Polymerase II Dynamics
Precision Run-On Sequencing (PRO-seq) is a high-resolution technique that maps the location of actively transcribing RNA polymerase molecules across the genome with base-pair precision. nih.govdiva-portal.orgglygen.org This method provides a snapshot of transcriptional activity and can reveal how factors like the Integrator complex affect Pol II pausing, initiation, and elongation.
While no studies have focused exclusively on INTS12 using PRO-seq, research on the broader Integrator complex has provided critical insights. PRO-seq analyses have confirmed that the Integrator complex acts on promoter-proximal paused Pol II, preventing it from transitioning into a productive elongation phase. nih.gov This is achieved through the premature termination of transcription. Importantly, ChIP-seq data for INTS12 shows that it is significantly enriched at the promoters of the very genes that are regulated by the Integrator complex in this manner. nih.govnih.gov The correlation between INTS12 binding and the effects on Pol II dynamics observed with PRO-seq indicates that INTS12 is a key part of the machinery that controls the fate of paused polymerases. nih.govresearchgate.netnih.gov
Structural Biology Techniques
Understanding the function of INTS12 also requires detailed knowledge of its three-dimensional structure and its architectural arrangement within the 14-subunit Integrator complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography for Domain-Specific Structures (e.g., PHD finger, PDB ID: 1WEV)
While Cryo-EM is ideal for large complexes, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine high-resolution structures of smaller, individual protein domains.
A key structural feature of INTS12 is its centrally located Plant Homeodomain (PHD) finger. The three-dimensional structure of the PHD finger from mouse INTS12 was solved using NMR spectroscopy and is available in the Protein Data Bank under the accession code 1WEV. uniprot.org This structure confirmed that the domain adopts a canonical PHD finger topology, which is often involved in recognizing and binding to histone tails, thereby linking protein complexes to chromatin. researchgate.net Indeed, in vitro experiments confirmed that the INTS12 PHD finger can bind to histone H3. Interestingly, functional studies in Drosophila have shown that this highly conserved PHD finger is surprisingly not essential for the primary role of INTS12 in snRNA processing. Instead, a small "microdomain" at the N-terminus of INTS12 was found to be critical for its function and for its interaction with the scaffold subunit INTS1.
Table 3: Structural Data for INTS12
| Technique | Domain/Complex | PDB ID | Key Findings | References |
|---|---|---|---|---|
| NMR Spectroscopy | Mouse INTS12 PHD finger | 1WEV | Revealed a canonical PHD finger topology capable of binding histone H3. | uniprot.orgudel.edu |
Compound and Protein Names
| Name | Type |
| Integrator complex subunit 1 (INTS1) | Protein |
| Integrator complex subunit 12 (INTS12) | Protein |
| Histone H3 | Protein |
| RNA Polymerase II (Pol II) | Protein Complex |
Computational Modeling and Systems Biology Approaches
Advanced computational and systems biology methodologies are increasingly pivotal in unraveling the complex roles of individual protein subunits like Integrator complex subunit 12 (INTS12). These approaches allow for the simulation and prediction of molecular interactions, the mapping of extensive regulatory networks, and the high-throughput screening of potential therapeutic agents in a virtual environment.
Prediction of Protein-Protein Interaction Interfaces
The function of INTS12 within the larger Integrator complex is fundamentally dictated by its interactions with other subunits. Computational methods are essential for predicting the specific domains and residues that mediate these protein-protein interactions (PPIs). One study on Drosophila INTS12 identified a discrete 45-amino acid N-terminal microdomain as being both essential and almost entirely sufficient for its function in small nuclear RNA (snRNA) biogenesis. nih.gov This microdomain is critical for the incorporation of INTS12 into the Integrator complex. nih.gov Directed yeast two-hybrid assays, a common method for screening PPIs, revealed that this domain likely mediates a direct interaction with Integrator complex subunit 1 (IntS1). nih.gov Mutations within this key microdomain were shown to abolish this binding, confirming its role as a crucial protein-protein interaction motif. nih.gov
Further computational modeling, such as with AlphaFold, has been used to predict the structure of interactions between Integrator subunits. biorxiv.org For instance, modeling predicts direct binding between IntS11 and several proteasome subunits, and similar approaches can be applied to delineate the precise contact points between INTS12 and its partners like IntS1. biorxiv.org These predictive models are invaluable for generating hypotheses that can then be tested experimentally, for example, through co-immunoprecipitation experiments which have confirmed in vivo interactions between INTS12 and other subunits like IntS1, IntS4, IntS9, and IntS13. biorxiv.org
Network Analysis of INTS12-Mediated Regulatory Pathways
Systems biology leverages high-throughput data to construct and analyze the complex regulatory networks that proteins like INTS12 participate in. nih.govplos.org By integrating genomic and transcriptomic data, researchers can move beyond the canonical function of INTS12 in snRNA processing to map its broader impact on gene expression. nih.gov
One significant study combined Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) with RNA sequencing (RNA-seq) to define the "INTS12 regulome". nih.gov This work revealed that INTS12 binds to transcriptionally active regions across the genome and acts as a regulator of pathways fundamental to protein synthesis, including tRNA synthetases and the unfolded protein response pathway. nih.gov This suggests a function for INTS12 that extends well beyond snRNA processing to the global regulation of translation. nih.gov
Network analysis has also implicated INTS12 in specific disease-related pathways. In the context of HIV, the Integrator complex is known to negatively regulate elongating transcripts. nih.gov A CRISPR screen identified INTS12 as a key factor in blocking the reversal of HIV latency. nih.gov Subsequent analysis showed that INTS12 is present at the HIV promoter and that its knockout leads to increased viral transcription, indicating it plays a direct role in a transcriptional elongation block. nih.govnih.gov This places INTS12 within a regulatory network that controls HIV expression, making it a potential target for therapeutic intervention. nih.gov The general framework for such differential network analysis involves integrating known pathways with gene expression data to identify genes with significantly altered connectivity between different biological states. nih.gov
In Silico Screening for Modulators of INTS12 Function
In silico screening, or virtual screening, utilizes computational docking simulations to predict the binding of small molecules to a protein target. youtube.comnih.gov This methodology allows for the rapid, cost-effective evaluation of vast chemical libraries to identify potential lead compounds for drug discovery. nih.govnih.gov The process requires a three-dimensional structural model of the target protein, which can be obtained through experimental methods like X-ray crystallography or computational approaches such as homology modeling. youtube.com
While no small-molecule modulators specifically designed to target INTS12 have been reported, its emerging role in pathways related to cancer and HIV makes it an attractive candidate for such screening campaigns. nih.govnih.gov A virtual screening protocol against INTS12 would involve docking compounds from large databases to its predicted binding pockets. The resulting poses are then "scored" to estimate binding affinity, and the top-scoring hits can be selected for subsequent experimental validation. youtube.com
The development of chemical probes is essential for dissecting complex biological processes and validating new therapeutic targets. nih.govnih.gov Although not direct modulators of INTS12, studies have utilized existing small molecules to probe the pathways it influences. For example, the combination of INTS12 knockout with latency reversal agents like the non-canonical NF-kB activator AZD5582 and the BET inhibitor I-BET151 was shown to significantly enhance HIV reactivation. nih.govnih.gov This demonstrates that modulating pathways connected to INTS12 can have potent effects and underscores the potential therapeutic value of identifying direct INTS12 inhibitors or activators through in silico screening. nih.gov
Q & A
Q. How can researchers validate the splicing activity of subunit 12 (329-345) in vivo?
- Answer:
- Minigene assays: Clone candidate exons into splicing reporters (e.g., pSpliceExpress) and quantify splicing efficiency in subunit 12-depleted cells.
- In vivo models: Generate conditional knockout mice (e.g., Cre-lox system) and analyze tissue-specific splicing defects via Iso-Seq .
Tables: Common Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
